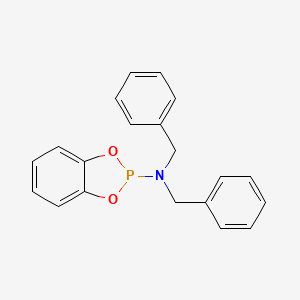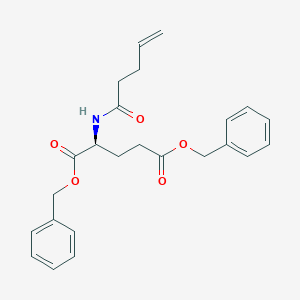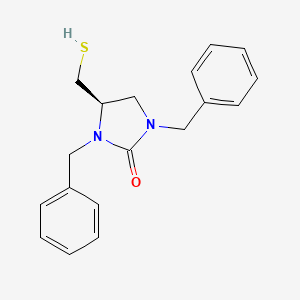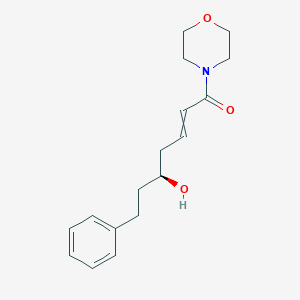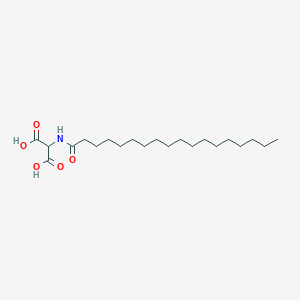
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with methyl groups at positions 2 and 6, a thiophene ring at position 4, and a nitrile group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the cyclocondensation of a β-ketoester, an aldehyde, and a nitrogen source under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-4-(thiophen-2-yl)-1,4-dihydro-pyridine-3,5-dicarbonitrile .
- 2,6-Dimethyl-4-(thiophen-2-yl)-1,4-2H-pyridine-3,5-dicarboxylic acid di-methyl ester .
Uniqueness
2,6-Dimethyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in medicinal chemistry for the development of novel therapeutic agents .
特性
CAS番号 |
650605-92-8 |
|---|---|
分子式 |
C12H10N2S |
分子量 |
214.29 g/mol |
IUPAC名 |
2,6-dimethyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-8-6-10(12-4-3-5-15-12)11(7-13)9(2)14-8/h3-6H,1-2H3 |
InChIキー |
MZVNVRFBBXGNON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C)C#N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
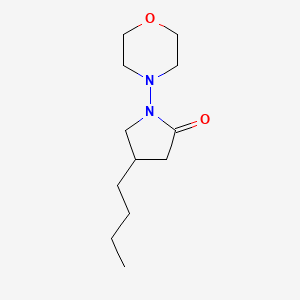
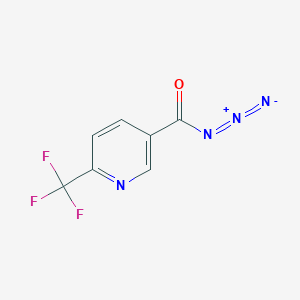

![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)
